molecular formula C13H13NOS B183322 (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone CAS No. 42024-93-1

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Cat. No. B183322
CAS RN: 42024-93-1
M. Wt: 231.32 g/mol
InChI Key: JTKCGRTZGKUQJP-UHFFFAOYSA-N
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Patent
US07019027B2

Procedure details

General Method B. A solution of 12a (0.3 g, 1.1 mmole) in KOH (3.5 equivalents in methanol-water 1:1) was refluxed for 45 minutes, evaporated and taken up in dichloromethane. The solution was washed three times with water, dried and evaporated to a solid that was recrystallized from ethanol-water as yellow crystals. Yield 0.25 g, 100%. 1H NMR (CDCl3) δ: 1.5 (s, 3H, CH3), 2.1 (s, 3H, CH3), 6.4 (br s, 2H, NH2), 7.2–7.5 (m, 5H, C6H5). 13C NMR (CDCl3) δ: 12.5, 15.2, 114.9, 117.2, 127.8, 128.0, 128.8, 130.4, 141.7, 162.8, 193.0.
Name
12a
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[C:13]([CH3:14])=[C:12]([CH3:15])[S:11][C:10]=1[NH:16]C(=O)C)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+]>>[NH2:16][C:10]1[S:11][C:12]([CH3:15])=[C:13]([CH3:14])[C:9]=1[C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
12a
Quantity
0.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(SC(=C1C)C)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The solution was washed three times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized from ethanol-water as yellow crystals

Outcomes

Product
Name
Type
Smiles
NC=1SC(=C(C1C(=O)C1=CC=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.